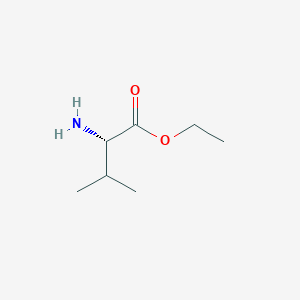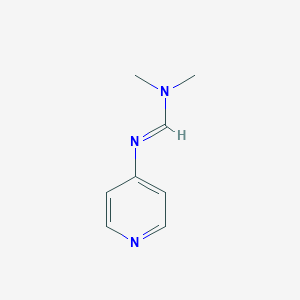
ethyl (2S)-2-amino-3-methylbutanoate
概要
説明
L-Valine, ethyl ester is an organic compound with the molecular formula C7H15NO2. It is an ester derivative of the amino acid L-valine, where the carboxyl group is esterified with ethanol. This compound is often used in peptide synthesis and various chemical reactions due to its unique properties.
作用機序
Ethyl L-valinate, also known as L-Valine, ethyl ester, is a chemical compound with the molecular formula C7H15NO2 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
生化学分析
Biochemical Properties
It is known that L-valine, from which ethyl L-valinate is derived, plays a crucial role in various metabolic pathways
Cellular Effects
It is known that L-valine, the parent compound, plays a significant role in cellular processes such as protein synthesis
Molecular Mechanism
It is known that L-valine, from which ethyl L-valinate is derived, is involved in protein synthesis
Metabolic Pathways
Ethyl L-valinate is likely involved in the metabolic pathways of L-valine, given that it is a derivative of this amino acid
準備方法
Synthetic Routes and Reaction Conditions
L-Valine, ethyl ester can be synthesized through the esterification of L-valine with ethanol in the presence of an acid catalyst. The reaction typically involves heating L-valine and ethanol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of L-valine, ethyl ester often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include the use of advanced catalysts and solvents to enhance the efficiency of the esterification reaction. The final product is usually obtained through a series of purification steps, including distillation and crystallization.
化学反応の分析
Types of Reactions
L-Valine, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield L-valine and ethanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Oxidation and Reduction: L-Valine, ethyl ester can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or sulfuric acid.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products
Hydrolysis: L-Valine and ethanol.
Transesterification: Different esters of L-valine depending on the alcohol used.
Oxidation and Reduction: Various oxidized or reduced derivatives of L-valine, ethyl ester.
科学的研究の応用
L-Valine, ethyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: The compound is used in the development of prodrugs and other pharmaceutical agents.
Biological Studies: It serves as a model compound in studies of amino acid metabolism and transport.
Industrial Applications: L-Valine, ethyl ester is used in the production of various chemicals and materials, including polymers and resins.
類似化合物との比較
L-Valine, ethyl ester can be compared with other ester derivatives of amino acids, such as:
L-Valine, methyl ester: Similar in structure but with a methyl group instead of an ethyl group.
L-Alanine, ethyl ester: An ester derivative of L-alanine, another amino acid.
L-Leucine, ethyl ester: An ester derivative of L-leucine, which has a similar structure but a different side chain.
These compounds share similar properties and applications but differ in their specific chemical and physical characteristics, making L-valine, ethyl ester unique in its own right.
特性
IUPAC Name |
ethyl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIVJVAZDJHDJF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17431-03-7 | |
| Record name | L-Valine, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















